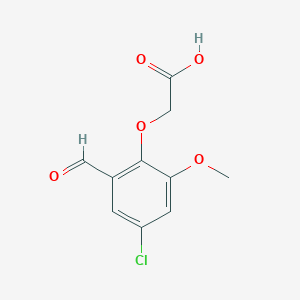

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5/c1-15-8-3-7(11)2-6(4-12)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWMPGOSLRJIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355561 | |

| Record name | 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662154-29-2 | |

| Record name | 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662154-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Williamson Ether Synthesis Route

This is the most common approach, involving the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with chloroacetic acid or its esters under basic conditions.

- Step 1: The phenolic hydroxyl group of 5-chloro-2-hydroxy-3-methoxybenzaldehyde is deprotonated using a base such as potassium carbonate or sodium hydroxide.

- Step 2: The resulting phenolate ion reacts with chloroacetic acid or methyl bromoacetate to form the ether linkage, yielding an ester intermediate if methyl bromoacetate is used.

- Step 3: If an ester intermediate is formed, it is hydrolyzed under basic conditions (e.g., lithium hydroxide in tetrahydrofuran/water mixture at room temperature) to give the free acid.

Reaction conditions summary:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ether formation | 5-chloro-2-hydroxy-3-methoxybenzaldehyde, chloroacetic acid or methyl bromoacetate, K2CO3, DMF, 80 °C, 4 h | Williamson ether synthesis |

| Hydrolysis | Lithium hydroxide, THF/H2O, 20 °C | Converts ester to acid |

Chlorination Step

- The chloro substituent at the 4-position can be introduced by chlorination of the corresponding 2-methylphenoxyacetic acid precursor.

- Chlorination is generally performed using water-compatible chlorinating agents such as elemental chlorine or hypochlorous acid (HClO) under controlled conditions to ensure high selectivity for the 4-chloro substitution with minimal by-products.

- The reaction is carried out in a strongly alkaline medium at reflux temperature to promote selective chlorination.

- The product is purified by extraction and acidification to precipitate the phenoxyacetic acid derivative.

Oxidation to Formyl Group

- The formyl group at the 2-position can be introduced or preserved by selective oxidation methods.

- Corey-Kim oxidation or Dakin oxidation may be employed if starting from a hydroxymethyl precursor.

- Methyl hydroperoxide and dimethyl sulfide have been used in oxidation steps to convert secondary alcohols to aldehydes in related phenoxy compounds.

Representative Synthetic Route Summary

Analytical and Purification Notes

- The final compound is typically isolated by acidification of the aqueous phase to precipitate the free acid.

- Purification can be achieved by recrystallization or extraction techniques.

- Melting point reported around 138.7 °C, with boiling points in the range of 340-375 °C depending on method of measurement.

- Purity is generally confirmed by NMR, HRMS, and chromatographic methods.

Summary of Key Research Findings

- The etherification step is crucial and typically performed under mild heating with potassium carbonate in polar aprotic solvents like DMF.

- Hydrolysis of ester intermediates proceeds efficiently with lithium hydroxide in mixed solvents at ambient temperature.

- Chlorination requires careful control of reagent and pH to maximize 4-chloro substitution while minimizing dichlorinated by-products.

- The formyl group is stable under these conditions or introduced via selective oxidation methods.

- Yields for the overall synthesis range typically between 60-90% depending on step and purification.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: 2-(4-Chloro-2-carboxy-6-methoxyphenoxy)acetic acid.

Reduction: 2-(4-Chloro-2-hydroxymethyl-6-methoxyphenoxy)acetic acid.

Substitution: 2-(4-Methoxy-2-formyl-6-methoxyphenoxy)acetic acid.

Aplicaciones Científicas De Investigación

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid has several applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid (CAS 590395-58-7)

- Structural Difference: Propanoic acid chain replaces acetic acid.

- Impact :

- Molecular Weight : Higher (258.66 g/mol vs. 244.63 g/mol), increasing steric hindrance.

- Solubility : Reduced water solubility due to the longer hydrophobic chain.

- Applications : Enhanced lipophilicity may improve membrane permeability in drug candidates .

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS 832674-69-8)

- Structural Difference : Acetamide replaces acetic acid.

- Impact :

- Hydrogen Bonding : Amide group provides stronger hydrogen-bonding capacity than carboxylic acid.

- Acidity : Lower acidity (pKa ~15–17 for amides vs. ~2–3 for carboxylic acids).

- Applications: Potential for improved stability in biological systems .

Substituent Position and Identity Variations

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid (CAS 428836-03-7)

- Structural Differences :

- Ethoxy group replaces methoxy at position 4.

- Chloro substituent at position 2 vs. 3.

- Impact :

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structural Differences :

- Bromo replaces chloro; formyl group absent.

- Impact :

Substituent Additions/Omissions

5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS 1211536-10-1)

- Structural Differences : Propoxy and aldehyde groups replace acetic acid.

- Impact: Reactivity: Propoxy group increases steric bulk, reducing reaction rates in nucleophilic additions. Applications: Potential as a precursor in asymmetric synthesis .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS No. | Molecular Weight (g/mol) | Key Functional Groups | Water Solubility (mg/L) | LogP |

|---|---|---|---|---|---|

| This compound | 662154-29-2 | 244.63 | Formyl, Acetic acid | 718–4909 | 1.36 |

| 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid | 590395-58-7 | 258.66 | Formyl, Propanoic acid | Not reported | ~1.8 |

| (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid | 428836-03-7 | 258.66 | Formyl, Ethoxy | Not reported | ~2.1 |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Not provided | 229.05 | Bromo, Acetic acid | Not reported | ~1.2 |

Table 2: Substituent Effects on Aromatic Ring Geometry

| Compound | Substituent Positions | Dihedral Angle (°) | C–C–C Angle at Substituent (°) |

|---|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 3-Br, 4-OMe | 78.15 | Br: 121.5; OMe: 118.2 |

| This compound | 4-Cl, 2-CHO, 6-OMe | Not reported | Cl: ~118.4 (inferred) |

Actividad Biológica

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid is a synthetic organic compound with the molecular formula and a molar mass of approximately 244.63 g/mol. This compound has garnered attention due to its unique structural features, including a chloro group, a methoxy substituent, and an acetic acid moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Chloro Group : Imparts reactivity and potential antimicrobial properties.

- Methoxy Group : Enhances solubility and may affect biological interactions.

- Formyl Group : Provides reactive sites for further chemical modifications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. The following sections detail specific findings related to its biological mechanisms and applications.

Antimicrobial Activity

Studies have shown that this compound demonstrates notable antimicrobial properties. Preliminary evaluations suggest that it may interact with specific enzymes or receptors relevant to microbial inhibition. For instance, its structure allows for potential binding with bacterial enzymes, disrupting their function and leading to cell death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that the chloro and methoxy groups contribute to modulating inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is believed that:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in inflammation or microbial metabolism.

- Signal Transduction Modulation : It could alter signal transduction pathways that lead to inflammatory responses or microbial growth .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities. A case study highlighted the synthesis of over 30 analogs, some of which exhibited promising results in enzyme inhibition assays . Notably, one compound demonstrated an IC50 value of 700 nM against a target enzyme, indicating strong inhibitory potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into structure-activity relationships (SAR). Below is a summary table:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid | Bromine instead of chlorine | Antimicrobial | Different halogen may affect reactivity |

| 2-(4-Methyl-2-formyl-6-methoxyphenoxy)acetic acid | Methyl group addition | Potentially similar | Variation in substitution affects properties |

| 2-(4-Nitro-2-formyl-6-methoxyphenoxy)acetic acid | Nitro group addition | Antimicrobial | Nitro group enhances electron-withdrawing effects |

This table illustrates how modifications to the basic structure can influence biological efficacy and chemical behavior.

Applications

Given its promising biological activities, this compound has potential applications in various fields:

- Pharmaceuticals : Development of new antimicrobial agents or anti-inflammatory drugs.

- Agriculture : Potential use as a herbicide due to its acetic acid moiety .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or formylation of a phenolic precursor. For example:

Intermediate preparation : Start with 4-chloro-6-methoxyphenol. Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) at the ortho position.

Acetic acid coupling : React the formylated phenol with chloroacetic acid under alkaline conditions (K₂CO₃/DMF, 80°C) to form the phenoxyacetic acid moiety .

Critical factors :

- Excess chloroacetic acid improves esterification efficiency.

- Temperature >100°C risks formyl group decomposition, reducing yield.

- Purification via recrystallization (ethanol/water) achieves >95% purity .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:

Use a combination of:

- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient; retention time ~8.2 min .

- NMR : Key signals include δ 10.2 ppm (formyl proton), δ 4.6 ppm (acetic acid CH₂), and δ 3.9 ppm (methoxy group) .

- FTIR : Confirm formyl (C=O stretch at 1680 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹) .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+ at m/z 258.66 .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Answer:

Contradictions often arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift formyl proton signals by 0.3–0.5 ppm.

- Tautomerism : The formyl group may equilibrate with enolic forms in polar solvents, altering peak splitting .

Resolution :

Use 2D NMR (COSY, HSQC) to assign coupling patterns.

Perform variable-temperature NMR to identify dynamic equilibria.

Compare with X-ray crystallography data (e.g., monoclinic P21/c symmetry, unit cell parameters a=9.350 Å, β=113.67°) for unambiguous conformation .

Advanced: What strategies optimize this compound’s stability during long-term storage?

Answer:

The compound degrades via:

- Hydrolysis : Formyl group reacts with moisture.

- Photolysis : Methoxy and chloro groups undergo radical-mediated cleavage.

Stability protocols : - Store at 2–8°C in amber vials under argon.

- Lyophilize and store as a sodium salt to reduce hygroscopicity.

- Monitor degradation via HPLC every 3 months; discard if purity drops below 90% .

Advanced: How can researchers validate its biological activity (e.g., antimicrobial) while minimizing false positives?

Answer:

In vitro assays :

- Antimicrobial : MIC testing (6.25–50 µg/mL) against S. aureus and E. coli with resazurin viability staining .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µg/mL confirms selectivity) .

Controls : - Include a hydrolyzed derivative (formyl group removed) to confirm activity is structure-dependent.

- Use efflux pump inhibitors (e.g., CCCP) to distinguish intrinsic activity from resistance mechanisms .

Advanced: What computational methods predict this compound’s reactivity in novel reactions?

Answer:

- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys, Pistachio) prioritize routes based on atom economy and feasibility .

- DFT calculations : Optimize transition states for formyl group reactions (B3LYP/6-311+G*).

- Molecular docking : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) to anticipate metabolic pathways .

Basic: What are the key solubility properties, and how do they impact experimental design?

Answer:

- Solubility : Sparingly soluble in water (0.2 mg/mL), highly soluble in DMSO (50 mg/mL) .

- Experimental impact :

Advanced: How can researchers resolve discrepancies in reported melting points?

Answer:

Reported variations (e.g., 118–120°C vs. 125°C) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.